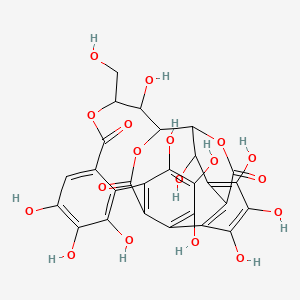

Castalin

Vue d'ensemble

Description

Castalin is an ellagitannin, a type of hydrolyzable tannin, found in various plant species, including oak and chestnut wood . It is known for its significant biological activities, including antioxidant, antimicrobial, and anticancer properties . This compound is structurally related to other ellagitannins such as vescalagin and castalagin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of castalin involves the extraction from natural sources such as oak and chestnut wood. The extraction process typically includes the use of solvents like ethanol or methanol under controlled conditions to isolate the tannins .

Industrial Production Methods

In an industrial setting, this compound can be produced using supercritical CO2 extraction with a polar cosolvent, which enhances the yield and purity of the compound . This method is preferred for its efficiency and sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

Castalin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .

Applications De Recherche Scientifique

Castalin has a wide range of applications in scientific research:

Mécanisme D'action

Castalin exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Additionally, this compound exhibits antimicrobial activity by disrupting bacterial cell walls and inhibiting enzyme activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vescalagin: A diastereoisomer of castalin with similar biological activities but different conformational properties.

Castalagin: Another closely related ellagitannin with comparable antioxidant and antimicrobial properties.

Vescalin: Shares structural similarities with this compound and exhibits similar biological activities.

Uniqueness of this compound

This compound is unique due to its specific conformational properties, which influence its reactivity and biological activities. Compared to vescalagin and castalagin, this compound has distinct effects on polarity, oxidizability, and thermodegradability .

Activité Biologique

Castalin, a hydrolysable tannin derived from various plant sources, has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, highlighting its antioxidant effects, enzyme inhibition capabilities, and potential applications in therapeutic contexts.

Overview of this compound

- Chemical Identity : this compound (CAS: 19086-75-0) is a phenolic compound belonging to the class of hydrolysable tannins.

- Sources : It is primarily extracted from the wood of Castanea sativa (chestnut) and other related species.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals effectively, contributing to cellular protection against damage.

- Mechanism : The antioxidant activity is attributed to its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Research Findings : A study highlighted that extracts containing this compound showed a dose-dependent reduction in reactive oxygen species (ROS) formation in cultured cardiomyocytes .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, notably yeast α-glucosidase and the main protease (3CLpro) of SARS-CoV-2.

- α-Glucosidase Inhibition : this compound demonstrated an inhibitory concentration (IC50) of 6.15 µg/mL against α-glucosidase, suggesting its potential role in managing postprandial blood glucose levels .

- SARS-CoV-2 Inhibition : Research indicates that this compound interacts with the catalytic dyad of the SARS-CoV-2 main protease, making it a candidate for further development as an antiviral agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound through various methodologies:

- Antioxidant Effects in Cardiomyocytes :

- Enzyme Inhibition Studies :

- Antiviral Potential Against SARS-CoV-2 :

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUHUWSVCUJGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029284 | |

| Record name | Castalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34112-28-2, 19086-75-0 | |

| Record name | Vescalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34112-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Castalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19086-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Castalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019086750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Castalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Castalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vescalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.